3-Phenylpentane-1,5-diol
Overview
Description
3-Phenylpentane-1,5-diol is a chemical compound with the molecular formula C11H16O2 . It is also known as 3-Phenyl-1,5-pentanediol . This compound can be used to prepare angiotensin II receptor antagonists, which are useful in the treatment of hypertension .
Synthesis Analysis
The synthesis of similar compounds like 1,5-pentanediol can be achieved from sustainable sources such as furfural . The key reactions involved in this synthesis are proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation .Molecular Structure Analysis
The molecular structure of 3-Phenylpentane-1,5-diol consists of a pentane chain with two hydroxyl groups at the 1 and 5 positions and a phenyl group at the 3 position .Chemical Reactions Analysis
Diols, like 3-Phenylpentane-1,5-diol, can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Scientific Research Applications
1. Antifungal and Biological Activity
3-Phenylpentane-1,5-diol and its derivatives have been investigated for their biological activities, particularly in antifungal applications. Research by Jiao, Cao, and Zhao (2012) on symmetric anti-2,4-bis(X-phenyl)pentane-2,4-diols highlighted their potential as antifungal agents against various fungal species such as Gibberella zeae and Botrytis cinerea, with the structure being stabilized by classical intra- and intermolecular hydrogen bonding (Jiao, Cao, & Zhao, 2012).
2. Synthetic Chemistry and Catalyst Applications
In synthetic chemistry, 3-Phenylpentane-1,5-diol derivatives have been used in various reactions. For instance, Zhang et al. (2010) described the synthesis of 1-phenylpentane-1, 4-diones via an organophosphine-catalyzed addition reaction, emphasizing the high selectivity and simplicity of this approach (Zhang, Qiao, Huang, Liang, & Zhou, 2010). Additionally, Ringstrand et al. (2011) explored the preparation of 3-substituted-1,5-dibromopentanes from 3-substituted 1,5-pentanediols, underlining their importance as intermediates in the preparation of liquid crystalline derivatives (Ringstrand et al., 2011).
3. Pharmaceutical and Dermatological Uses
In the pharmaceutical field, derivatives of 3-Phenylpentane-1,5-diol have been compared with other diols for potential applications in dermatology. Sundberg and Faergemann (2008) found that pentane-1,5-diol was effective and safe for topical administration, with advantages in drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity compared to other diols (Sundberg & Faergemann, 2008).
4. Fragrance and Aromatic Applications
3-Phenylpentane-1,5-diol and its derivatives have also been studied for their use in fragrances. Scognamiglio et al. (2012) provided a detailed review of 3-methyl-5-phenylpentanol, a derivative, when used as a fragrance ingredient, highlighting its toxicologic and dermatologic aspects (Scognamiglio, Jones, Letizia, & Api, 2012).
Safety And Hazards
Future Directions
The future directions of 3-Phenylpentane-1,5-diol research and application could involve its use in the synthesis of angiotensin II receptor antagonists for the treatment of hypertension . Additionally, the development of new protocols for the stereoselective synthesis of diols continues to be of great interest in organic chemistry .
properties
IUPAC Name |
3-phenylpentane-1,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODQYLSDNRUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540532 | |
Record name | 3-Phenylpentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpentane-1,5-diol | |
CAS RN |
829-27-6 | |
Record name | 3-Phenylpentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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